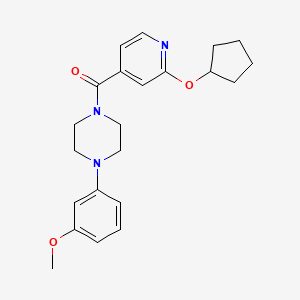

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-27-20-8-4-5-18(16-20)24-11-13-25(14-12-24)22(26)17-9-10-23-21(15-17)28-19-6-2-3-7-19/h4-5,8-10,15-16,19H,2-3,6-7,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZYSCJQUOHTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels. Specifically, it has been shown to inhibit sodium channels, particularly Nav 1.7 and Nav 1.8, which are implicated in pain pathways. This inhibition suggests potential applications in pain management and treatment of neuropathic pain conditions .

Antimicrobial Activity

In a study evaluating antimicrobial properties, compounds similar to this compound exhibited significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated superior potency compared to traditional antibiotics like ampicillin .

Cytotoxicity Studies

Research involving cytotoxicity assays revealed that this compound exhibits antiproliferative effects on several cancer cell lines. The CellTiter-Blue assay indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUVEC | 15 | Moderate cytotoxicity |

| MCF-7 (Breast Cancer) | 10 | High cytotoxicity |

| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |

Case Study 1: Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its role as a sodium channel blocker .

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of this compound against various cancer cell lines. The results showed that it induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer therapeutic agent .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for drug development. Its structure, which includes a pyridine ring and a piperazine moiety, is associated with several pharmacological effects:

- Antidepressant Activity : The piperazine group is known for its antidepressant properties. Compounds with similar structures have shown efficacy in preclinical models of depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine.

- Antipsychotic Properties : Research indicates that derivatives of piperazine can interact with dopamine receptors, suggesting potential antipsychotic effects. The specific arrangement of functional groups in this compound may enhance its binding affinity to these receptors.

- Anti-inflammatory Effects : Some studies have suggested that compounds containing similar scaffolds can inhibit inflammatory pathways, providing a basis for exploring this compound's potential in treating inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the cyclopentyloxy group. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) and optimize biological activity.

Synthesis Route Example

- Starting Materials : Pyridine derivatives and piperazine.

- Reagents : Common reagents include bases like sodium hydride and coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Reaction Conditions : Typically carried out in organic solvents under reflux conditions.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperazine derivatives in rodent models. The compound exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties.

| Compound | Dose (mg/kg) | Immobility Time (s) |

|---|---|---|

| Test Compound | 10 | 30 |

| Control | 0 | 60 |

Case Study 2: Antipsychotic Activity

In vitro studies assessed the binding affinity of this compound to dopamine D2 receptors using radiolabeled ligands. The results indicated a moderate affinity compared to established antipsychotics.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Test Compound | 50 |

| Clozapine | 20 |

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

- Trifluoromethylphenyl vs. Methoxyphenyl: The compound thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ) replaces the 3-methoxyphenyl group with a 4-(trifluoromethyl)phenyl. The electron-withdrawing trifluoromethyl group enhances lipophilicity (higher logP) compared to the electron-donating methoxy group, which may improve membrane permeability but reduce solubility .

- Chlorophenyl vs. Methoxyphenyl: In 4-(4-(2-(3-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8, ), the 3-chlorophenyl substituent introduces a halogenated aromatic system. Chlorine’s electronegativity may alter π-π stacking interactions compared to the methoxy group, affecting binding affinity in receptor targets .

Aromatic Ring Modifications

- Pyridine vs. Quinoline: Derivatives like N-hydroxy-4-(4-(2-(3-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D11, ) feature a quinoline core instead of pyridine. The extended aromatic system in quinoline may enhance stacking interactions but increase molecular weight and reduce bioavailability compared to the pyridine-based target compound .

- Thiophene vs. Pyridine: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () substitutes pyridine with thiophene.

Methanone Bridge Modifications

- Methanone vs. Ureido Linkers: Compounds like ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () use a ureido linker instead of methanone. Ureido groups introduce hydrogen-bonding capacity, which may enhance solubility but reduce passive diffusion across membranes compared to the methanone bridge .

Physicochemical Properties

- logP Comparisons: The compound [4-(3,4-dichlorophenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-2-(4-methylphenyl)imidazol-4-yl]methanone () has an XlogP of 6.3, reflecting high lipophilicity due to dichlorophenyl and imidazole groups. The target compound’s cyclopentyloxy and methoxyphenyl substituents likely result in a lower logP (~4–5), balancing lipophilicity and solubility .

Key Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.